molecular formula C81H113N19O19S2 B8083240 Cortistatin-14

Cortistatin-14

Cat. No.: B8083240
M. Wt: 1721.0 g/mol
InChI Key: DDRPLNQJNRBRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortistatin-14 is a cyclic neuropeptide primarily expressed in the cortex and hippocampus of the brain. It shares structural and functional similarities with somatostatin-14, another neuropeptide. This compound can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. It coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and sleep patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as preparative high-performance liquid chromatography, are employed to obtain this compound with a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions: Cortistatin-14 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to linear forms of the peptide.

    Substitution: Substitution reactions can modify specific amino acid residues within the peptide, altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

    Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Cortistatin-14 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating neuronal activity, sleep patterns, and neuroprotection.

    Medicine: Explored for its potential therapeutic effects in treating depression, Parkinson’s disease, and other neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Cortistatin-14 exerts its effects by binding to somatostatin receptors (sst1-sst5) and the ghrelin receptor. It modulates neuronal activity by interacting with gamma-aminobutyric acid receptors within the cortex and hippocampus. The peptide has been shown to produce antidepressant-like effects by mediating the ghrelin and gamma-aminobutyric acid receptor signaling pathways. It also inhibits the secretion of growth hormone and insulin, similar to somatostatin-14 .

Comparison with Similar Compounds

This compound’s unique ability to bind to both somatostatin and ghrelin receptors highlights its potential as a versatile therapeutic agent in various medical and scientific applications.

Properties

IUPAC Name

6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1721.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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